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Compound of Interest

Compound Name: Grepafloxacin

Cat. No.: B136134 Get Quote

An In-Depth Technical Guide to the ADME Profile
of Grepafloxacin
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the absorption, distribution,

metabolism, and excretion (ADME) of grepafloxacin, a fluoroquinolone antibiotic. The

information is compiled from various scientific studies to support research and development

activities.

Absorption
Grepafloxacin is rapidly and extensively absorbed following oral administration.[1] The

absolute bioavailability of grepafloxacin tablets is approximately 70%.[1] The rate and extent

of absorption are not significantly affected by food or an elevated intragastric pH, allowing for

dosing without regard to meals.[2][3]

Pharmacokinetic Parameters (Single Oral Dose)
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Dose N
Cmax
(μg/mL)

Tmax (h)
AUC
(μg·h/mL)

T½ (h)
Referenc
e

400 mg 6 1.5 2.0 - 5.2 [4]

600 mg 12 1.98 ± 0.52 - -
12.12 ±

3.93
[5]

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the

plasma concentration-time curve; T½: Elimination half-life; N: Number of subjects. Data are

presented as mean or mean ± standard deviation.

Pharmacokinetic Parameters (Multiple Oral Doses)
Studies involving multiple oral doses of 600 mg once daily for 7 days have also been

conducted.[6]

Experimental Protocols
Absolute Bioavailability Study: The absolute bioavailability of grepafloxacin was determined by

comparing the area under the plasma concentration-time curve (AUC) after oral and

intravenous administration in separate crossover studies involving healthy male volunteers.[1]

[2] Blood samples were collected at various time points post-administration, and plasma

concentrations of grepafloxacin were determined using a validated high-performance liquid

chromatography (HPLC) method.[7]

Food and Gastric pH Effect Study: Two open-label crossover studies were conducted in healthy

male volunteers. In the food-effect study, subjects received a 600 mg single dose of

grepafloxacin either after an overnight fast or after a standard high-fat meal. In the gastric pH

study, subjects received a 400 mg single dose of grepafloxacin alone or after administration of

famotidine to maintain an intragastric pH above 6. Pharmacokinetic parameters were

determined from plasma concentration-time data.[2]

Distribution
Grepafloxacin exhibits extensive tissue distribution, with an apparent volume of distribution

(Vd) of approximately 5.07 ± 0.95 L/kg after a 400 mg oral dose.[8] This large Vd suggests
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wide penetration into extravascular spaces.[8] The binding of grepafloxacin to human plasma

proteins is relatively low, at approximately 50%.

Grepafloxacin achieves high concentrations in various tissues and fluids, including the lungs,

genital tissues, bile, and gallbladder, often exceeding corresponding serum concentrations.[3] It

also accumulates in polymorphonuclear leucocytes.[3]

Experimental Protocols
Protein Binding Assay (Equilibrium Dialysis): The extent of plasma protein binding can be

determined in vitro using equilibrium dialysis. Human plasma is incubated with a known

concentration of grepafloxacin. A semipermeable membrane separates the plasma from a

protein-free buffer. At equilibrium, the concentration of unbound grepafloxacin in the plasma

water is equal to the concentration in the buffer. The percentage of protein binding is calculated

from the difference between the total and unbound drug concentrations.

Metabolism
Grepafloxacin is primarily eliminated through hepatic metabolism.[3][9] The major metabolic

pathway is glucuronidation, with minor contributions from sulfate conjugation and oxidative

metabolism.[9]

The oxidative metabolites are formed mainly by the cytochrome P450 enzyme CYP1A2, with

minor involvement of CYP3A4.[9] The major glucuronide conjugate is formed via UDP-

glucuronosyltransferase 1A9 (UGT1A9). The nonconjugated metabolites have minimal

antimicrobial activity compared to the parent drug, and the conjugated metabolites are inactive.

[9]

Signaling Pathway for Grepafloxacin Metabolism
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Caption: Metabolic pathways of grepafloxacin.

Experimental Protocols
In Vitro Metabolism using Human Liver Microsomes: To identify the enzymes responsible for

grepafloxacin metabolism, in vitro studies are conducted using human liver microsomes.

Grepafloxacin is incubated with microsomes in the presence of necessary cofactors (e.g.,

NADPH for CYP-mediated reactions, UDPGA for UGT-mediated reactions). The formation of

metabolites is monitored over time using analytical techniques like HPLC or liquid

chromatography-mass spectrometry (LC-MS). Specific chemical inhibitors or recombinant

human enzymes can be used to identify the individual CYP and UGT isoforms involved.

Excretion
Grepafloxacin and its metabolites are primarily excreted in the feces, with renal clearance

accounting for only 10-15% of the administered dose.[3] Biliary excretion is a significant route

of elimination for both the parent drug and its glucuronide metabolite.[10]

Excretion Profile
Route Parent Drug Metabolites Total

Urine
8.3% (as unchanged

drug)[4]
-

10-15% of total

dose[3]

Feces Major route[3] Major route[3] ~85-90% of total dose
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Data on the specific percentages of metabolites in urine and feces are not fully detailed in the

available literature.
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Caption: Overall ADME process for grepafloxacin.
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Mass Balance Study: A human mass balance study, typically using a radiolabeled form of

grepafloxacin (e.g., ¹⁴C-grepafloxacin), is the definitive method to determine the routes and

extent of excretion. After administration of a single dose to healthy volunteers, urine and feces

are collected for an extended period. The total radioactivity in each matrix is measured to

determine the percentage of the dose excreted by each route. The parent drug and its

metabolites are then identified and quantified in the collected samples using techniques like

LC-MS/MS to create a complete excretion profile.

Analytical Method for Quantification in Biological Fluids (HPLC): A common method for the

determination of grepafloxacin in plasma and urine is reversed-phase high-performance liquid

chromatography (HPLC) with UV or fluorescence detection.[7]

Sample Preparation: Plasma samples typically undergo protein precipitation followed by

liquid-liquid extraction. Urine samples may be diluted before injection.

Chromatographic Conditions: A C18 reversed-phase column is commonly used with a mobile

phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer.

Detection: UV detection is often set at a wavelength of around 280 nm.

Quantification: The concentration of grepafloxacin is determined by comparing the peak

area of the analyte to that of an internal standard and referencing a standard curve.

Drug Interactions
Grepafloxacin has been shown to interact with theophylline, necessitating a reduction in

theophylline dosage when co-administered.[3] As it is a substrate for CYP1A2 and to a lesser

extent CYP3A4, there is a potential for interactions with inhibitors or inducers of these

enzymes.

Special Populations
Renal Impairment: The pharmacokinetics of grepafloxacin are not significantly altered in

patients with renal impairment, and therefore, dose adjustments are generally not required.

[11]
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Hepatic Impairment: In patients with hepatic impairment, peak plasma concentrations, AUC,

and renal excretion of grepafloxacin are increased.[3]

Age and Gender: While some gender-related differences in pharmacokinetics have been

observed, these are primarily attributed to variations in body weight and are not considered

clinically significant. Age does not appear to have a clinically important effect on the

pharmacokinetics of grepafloxacin.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. accessdata.fda.gov [accessdata.fda.gov]

2. Effect of food and gastric pH on the bioavailability of grepafloxacin - PubMed
[pubmed.ncbi.nlm.nih.gov]

3. Pharmacokinetics of grepafloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

4. Pharmacokinetics and tissue penetration of the new fluoroquinolone grepafloxacin -
PubMed [pubmed.ncbi.nlm.nih.gov]

5. Comparative Pharmacokinetics of Ciprofloxacin, Gatifloxacin, Grepafloxacin, Levofloxacin,
Trovafloxacin, and Moxifloxacin after Single Oral Administration in Healthy Volunteers - PMC
[pmc.ncbi.nlm.nih.gov]

6. Effect of age and gender on the pharmacokinetics of grepafloxacin - PubMed
[pubmed.ncbi.nlm.nih.gov]

7. Simultaneous determination of grepafloxacin, ciprofloxacin, and theophylline in human
plasma and urine by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

8. Grepafloxacin: pharmacokinetics and tissue penetration - PubMed
[pubmed.ncbi.nlm.nih.gov]

9. Grepafloxacin | C19H22FN3O3 | CID 72474 - PubChem [pubchem.ncbi.nlm.nih.gov]

10. Carrier-mediated mechanism for the biliary excretion of the quinolone antibiotic
grepafloxacin and its glucuronide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b136134?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/9484872/
https://www.benchchem.com/product/b136134?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/9433651/
https://www.benchchem.com/product/b136134?utm_src=pdf-custom-synthesis
https://www.accessdata.fda.gov/drugsatfda_docs/nda/98/20-695S003_Raxar_Prntlbl.pdf
https://pubmed.ncbi.nlm.nih.gov/9433652/
https://pubmed.ncbi.nlm.nih.gov/9433652/
https://pubmed.ncbi.nlm.nih.gov/9484872/
https://pubmed.ncbi.nlm.nih.gov/7726523/
https://pubmed.ncbi.nlm.nih.gov/7726523/
https://pmc.ncbi.nlm.nih.gov/articles/PMC90121/
https://pmc.ncbi.nlm.nih.gov/articles/PMC90121/
https://pmc.ncbi.nlm.nih.gov/articles/PMC90121/
https://pubmed.ncbi.nlm.nih.gov/9433651/
https://pubmed.ncbi.nlm.nih.gov/9433651/
https://pubmed.ncbi.nlm.nih.gov/10365649/
https://pubmed.ncbi.nlm.nih.gov/10365649/
https://pubmed.ncbi.nlm.nih.gov/11869246/
https://pubmed.ncbi.nlm.nih.gov/11869246/
https://pubchem.ncbi.nlm.nih.gov/compound/Grepafloxacin
https://pubmed.ncbi.nlm.nih.gov/9495864/
https://pubmed.ncbi.nlm.nih.gov/9495864/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b136134?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


11. Effect of renal impairment on the pharmacokinetics of grepafloxacin - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Grepafloxacin absorption, distribution, metabolism, and
excretion (ADME) profile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b136134#grepafloxacin-absorption-distribution-
metabolism-and-excretion-adme-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/9433654/
https://pubmed.ncbi.nlm.nih.gov/9433654/
https://www.benchchem.com/product/b136134#grepafloxacin-absorption-distribution-metabolism-and-excretion-adme-profile
https://www.benchchem.com/product/b136134#grepafloxacin-absorption-distribution-metabolism-and-excretion-adme-profile
https://www.benchchem.com/product/b136134#grepafloxacin-absorption-distribution-metabolism-and-excretion-adme-profile
https://www.benchchem.com/product/b136134#grepafloxacin-absorption-distribution-metabolism-and-excretion-adme-profile
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b136134?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b136134?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

